Engineering Peptides with Fmoc-L-Homoarginine(Pbf)-OH: Structural Mechanics and Synthetic Protocols
Engineering Peptides with Fmoc-L-Homoarginine(Pbf)-OH: Structural Mechanics and Synthetic Protocols
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Core Subject: Fmoc-L-HomoArg(Pbf)-OH (CAS: 1159680-21-3)
In the landscape of modern peptide engineering, overcoming the pharmacokinetic limitations of native peptides—such as rapid proteolytic degradation and poor cellular uptake—is paramount. As a Senior Application Scientist, I frequently utilize non-proteinogenic amino acids to engineer structural resilience into therapeutic candidates. Fmoc-L-Homoarginine(Pbf)-OH is a premier building block in this endeavor.
Homoarginine (hArg) is homologous to standard arginine but features an additional methylene (
Chemical Properties & Structural Mechanics
The successful integration of hArg relies on a robust orthogonal protection strategy. The
The selection of Pbf over older protecting groups (such as Pmc or Mtr) is a deliberate kinetic choice. The electron-donating pentamethyl-dihydrobenzofuran ring stabilizes the sulfonylium intermediate generated during acidolysis, allowing for rapid and clean cleavage in Trifluoroacetic acid (TFA). This prevents the accumulation of reactive electrophiles that typically cause irreversible alkylation of tryptophan or tyrosine residues.
Quantitative Data Profile
Data synthesized from authoritative chemical specifications [1][2].
| Property | Value / Specification |
| Chemical Name | Fmoc-N |
| CAS Number | 1159680-21-3 |
| Molecular Formula | |
| Molecular Weight | 662.8 g/mol |
| Appearance | White to off-white crystalline powder |
| Optical Rotation | -5 ± 2° (c = 1 in DMF) |
| Purity (HPLC) | |
| Storage Temperature | 2–8 °C (Short-term) / -20 °C (Long-term preservation) |
Mechanistic Workflow in SPPS
The incorporation of Fmoc-L-HomoArg(Pbf)-OH follows the iterative Fmoc-SPPS cycle. However, due to the extended aliphatic chain and the bulky Pbf protecting group, the coupling kinetics are inherently slower than those of standard amino acids. The workflow below maps the logical progression and reagent selection required to drive the reaction to completion.
Fig 1: Iterative Fmoc-SPPS cycle incorporating Fmoc-L-HomoArg(Pbf)-OH.
Experimental Protocol: Self-Validating Incorporation Methodology
Step 1: Matrix Preparation (Resin Swelling)
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Action: Suspend the peptidyl-resin in N,N-dimethylformamide (DMF) for 30 minutes.
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Causality: Proper solvation expands the polymer matrix (e.g., Rink Amide or Wang resin), maximizing the surface area and ensuring that sterically hindered internal amines are accessible to the bulky hArg derivative.
Step 2: Fmoc Deprotection
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Action: Treat the resin with 20% (v/v) piperidine in DMF for 2 × 10 minutes.
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Causality: Piperidine acts as a mild base to abstract the acidic proton of the fluorene ring, initiating a
-elimination mechanism that liberates the N-terminal amine.
Step 3: Activation and Coupling
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Action: Pre-activate Fmoc-L-HomoArg(Pbf)-OH (3.0 equivalents relative to resin loading) using HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 3 minutes. Add to the resin and agitate for 60–90 minutes at room temperature.
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Causality: HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (Atab) ester. The deliberate under-stoichiometry of HATU (2.9 eq vs. 3.0 eq of amino acid) prevents the irreversible capping of unreacted resin amines by the uronium salt. The extended 90-minute coupling time compensates for the steric drag of the Pbf-protected homoarginine side chain.
Step 4: System Validation (The Kaiser Test)
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Action: Perform a ninhydrin (Kaiser) test on a micro-cleaved resin sample.
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Validation Logic: A negative result (clear/yellow solution) confirms the absence of primary amines, validating that the coupling is complete. A positive result (blue solution) mandates a secondary coupling cycle using an alternative activator (e.g., DIC/Oxyma) to prevent deletion sequences.
Step 5: Global Cleavage and Pbf Deprotection
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Action: Treat the final peptide-resin with a cleavage cocktail of TFA / Triisopropylsilane (TIS) /
(95:2.5:2.5) for 2.5 to 3 hours. -
Causality: The highly acidic TFA cleaves the peptide from the resin while simultaneously stripping the Pbf group from the homoarginine side chain. TIS acts as a vital carbocation scavenger, quenching the highly reactive sulfonylium ions before they can alkylate the peptide backbone [3].
Applications in Drug Development
The strategic substitution of Arginine with Homoarginine via Fmoc-L-HomoArg(Pbf)-OH has driven significant breakthroughs in several therapeutic domains:
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Cell-Penetrating Peptides (CPPs): The extended
spacer in hArg provides greater conformational flexibility. This allows the positively charged guanidinium headgroup to achieve optimal bidentate hydrogen bonding with the negatively charged phosphates on cell membranes, frequently resulting in superior cytosolic delivery compared to standard poly-arginine tags. -
Antimicrobial Peptides (AMPs): The increased lipophilicity of the homoarginine side chain enhances the peptide's ability to partition into and disrupt the lipid bilayers of bacterial pathogens, lowering the Minimum Inhibitory Concentration (MIC).
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Protease Inhibitors: Because arginases and trypsin-like proteases are highly specific to the native arginine side-chain length, the single-carbon extension in hArg effectively renders the peptide "invisible" to these enzymes, dramatically increasing the molecule's half-life in vivo.
References
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Peptides.com | Fmoc-HArg(Pbf)-OH Technical Data and SPPS Utilization |[Link]
